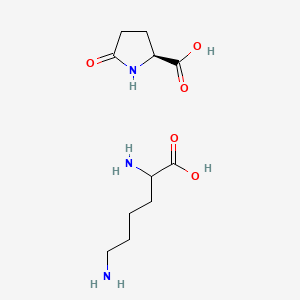
Einecs 307-419-0
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Lysine pyrrolidone carboxylate is synthesized through the reaction of lysine with pyrrolidone carboxylic acid. The reaction typically occurs under mild conditions, with the reactants being mixed in an aqueous solution and allowed to react at room temperature. The product is then purified through crystallization or other separation techniques .
Industrial Production Methods
In industrial settings, the production of lysine pyrrolidone carboxylate involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification methods to ensure the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Lysine pyrrolidone carboxylate primarily undergoes substitution reactions due to the presence of functional groups such as amino and carboxylate groups. These reactions can be catalyzed by various reagents under specific conditions .
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides. The reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used to oxidize the amino group to a nitro group.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride can reduce the carboxylate group to an alcohol.
Major Products Formed
Substitution Reactions: Formation of N-substituted lysine derivatives.
Oxidation Reactions: Formation of nitro derivatives.
Reduction Reactions: Formation of alcohol derivatives.
Aplicaciones Científicas De Investigación
Lysine pyrrolidone carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in protein synthesis and metabolism.
Medicine: Investigated for its potential therapeutic effects, particularly in skin care and wound healing.
Industry: Widely used in cosmetics and personal care products for its moisturizing and conditioning properties.
Mecanismo De Acción
The mechanism of action of lysine pyrrolidone carboxylate involves its interaction with the skin’s natural moisturizing factors. It helps to maintain the skin’s hydration by binding to water molecules and preventing their evaporation. This compound also interacts with the skin’s proteins, enhancing their stability and function .
Comparación Con Compuestos Similares
Similar Compounds
- Arginine pyrrolidone carboxylate
- Histidine pyrrolidone carboxylate
- Glutamine pyrrolidone carboxylate
Uniqueness
Lysine pyrrolidone carboxylate is unique due to its specific combination of lysine and pyrrolidone carboxylic acid, which imparts superior moisturizing and conditioning properties compared to other similar compounds. Its ability to enhance skin hydration and stability makes it a preferred choice in cosmetic formulations .
Propiedades
Número CAS |
97635-57-9 |
|---|---|
Fórmula molecular |
C11H21N3O5 |
Peso molecular |
275.30 g/mol |
Nombre IUPAC |
2,6-diaminohexanoic acid;(2S)-5-oxopyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C6H14N2O2.C5H7NO3/c7-4-2-1-3-5(8)6(9)10;7-4-2-1-3(6-4)5(8)9/h5H,1-4,7-8H2,(H,9,10);3H,1-2H2,(H,6,7)(H,8,9)/t;3-/m.0/s1 |
Clave InChI |
GSTSUZHIVMCRLR-HVDRVSQOSA-N |
SMILES isomérico |
C1CC(=O)N[C@@H]1C(=O)O.C(CCN)CC(C(=O)O)N |
SMILES canónico |
C1CC(=O)NC1C(=O)O.C(CCN)CC(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















